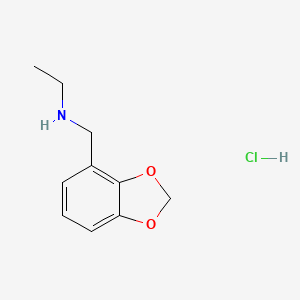

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride

Description

Background and Context of Benzodioxole-Derived Amines

Benzodioxole-derived amines represent a crucial class of organic compounds characterized by their distinctive methylenedioxy functional group fused to an aromatic ring system. The 1,3-benzodioxole scaffold, also known as 1,2-methylenedioxybenzene, serves as the fundamental structural unit with the formula C₆H₄O₂CH₂. This heterocyclic framework has garnered significant attention in contemporary organic chemistry due to its unique electronic properties and synthetic versatility.

The methylenedioxy group within benzodioxole structures contributes distinctive pharmacological properties that enhance biological activity across numerous applications. Research has demonstrated that this biophoric scaffold enables a wide range of chemical modifications, making it highly adaptable for synthetic transformations. The electron-donating properties of the methylenedioxy moiety significantly influence the reactivity patterns of attached functional groups, particularly amine substituents.

Benzodioxole-containing compounds have found extensive applications in pharmaceutical development, with numerous derivatives exhibiting promising biological activities. Studies have shown that the incorporation of heterocyclic moieties such as pyrimidine, imidazole, and thiazole into benzodioxole scaffolds enhances antifungal potential against various pathogenic fungal species. The structural modification of these compounds, particularly at position 5 with heterocyclic additions and position 6 with electron-withdrawing groups, has proven effective in developing broad-spectrum therapeutic agents.

The synthesis of benzodioxole-derived amines typically involves reductive amination strategies, which have become increasingly important in modern organic synthesis. Reductive amination represents a versatile approach for converting carbonyl groups to amines via intermediate imine formation. This methodology allows for the controlled introduction of alkyl substituents onto amine functionalities while avoiding the complications associated with direct alkylation reactions, which often result in multiple alkylation products.

Significance of the Compound in Organic Chemistry

The compound (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride occupies a particularly important position within the broader family of benzodioxole-derived amines due to its unique structural features and synthetic accessibility. The presence of both methylenedioxy and ethylamine functionalities creates a molecule with distinctive reactivity patterns that make it valuable for diverse synthetic applications.

The structural characteristics of this compound enable its use as a versatile building block in organic synthesis. The benzodioxole scaffold provides a stable aromatic framework while the ethylamine substituent offers nucleophilic reactivity for further functionalization. Research has demonstrated that compounds containing the methylenedioxy group exhibit enhanced reactivity in various coupling reactions, making them valuable intermediates for creating complex molecular architectures.

Recent advances in enantioselective synthesis have highlighted the importance of chiral amine preparation, particularly those containing aromatic systems. The development of iridium-catalyzed asymmetric hydrogenation methods has enabled the synthesis of chiral amines with high enantioselectivity. These methodologies are particularly relevant for benzodioxole-derived amines, as they allow for the preparation of optically active compounds that are essential in pharmaceutical applications.

The compound demonstrates significant utility in materials science applications, where the aromatic ring system and amine functionality suggest potential use in polymer chemistry. Scientists have explored similar structures as monomers or co-monomers in the synthesis of novel polymers with specific properties. The combination of rigidity from the benzodioxole scaffold and flexibility from the ethylamine chain creates opportunities for developing materials with tailored mechanical and chemical properties.

Comparative structural analysis reveals the unique position of this compound within the benzodioxole family. The following table illustrates key structural differences among related benzodioxole derivatives:

Objectives of the Study

The primary objective of this investigation is to provide a comprehensive analysis of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride, focusing on its structural characteristics, synthetic pathways, and chemical reactivity patterns. This study aims to establish a thorough understanding of how the unique combination of benzodioxole scaffold and ethylamine functionality contributes to the compound's chemical behavior and potential applications.

A secondary objective involves examining the synthetic methodologies available for preparing this compound and related derivatives. Recent developments in catalytic hydrogenation and reductive amination techniques have opened new pathways for efficient synthesis of benzodioxole-derived amines. Understanding these synthetic approaches is crucial for developing scalable preparation methods that can support both research applications and potential industrial implementation.

The study also seeks to evaluate the structural modifications possible with this compound as a starting material. The presence of multiple reactive sites, including the aromatic system, the methylenedioxy group, and the ethylamine functionality, provides numerous opportunities for chemical derivatization. Investigation of these modification pathways will illuminate the compound's potential as a synthetic intermediate for developing more complex molecular structures.

Furthermore, this research aims to contextualize the compound within the broader landscape of benzodioxole chemistry. By examining the relationships between structural features and chemical properties across the benzodioxole family, this study will contribute to the fundamental understanding of how molecular architecture influences reactivity and application potential. This comparative approach will help identify the specific advantages and limitations of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride relative to other benzodioxole derivatives.

The investigation will also explore the role of this compound in contemporary synthetic strategies, particularly those involving metal-catalyzed transformations. Recent advances in transition-metal catalyzed synthesis have demonstrated the importance of properly functionalized amine substrates in achieving high selectivity and efficiency. Understanding how the structural features of this compound influence its behavior in catalytic systems will provide valuable insights for synthetic chemists working with benzodioxole-derived materials.

Finally, this study aims to identify future research directions that could enhance the utility of this compound in various applications. By thoroughly characterizing its chemical properties and synthetic accessibility, this investigation will establish a foundation for developing new applications in medicinal chemistry, materials science, and synthetic methodology development.

Properties

IUPAC Name |

N-(1,3-benzodioxol-4-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-2-11-6-8-4-3-5-9-10(8)13-7-12-9;/h3-5,11H,2,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKJSNRBONZQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C2C(=CC=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzodioxole Derivative with Ethylamine

One common approach involves the alkylation of a benzodioxole-containing halide intermediate with ethylamine:

- Starting material: 2H-1,3-benzodioxol-4-ylmethyl halide (e.g., chloride or bromide).

- Reaction with ethylamine under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile).

- The nucleophilic ethylamine displaces the halide to form the corresponding amine.

- The free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an organic solvent.

This method benefits from straightforward reaction conditions and good yields, typically followed by purification via recrystallization.

Reductive Amination Route

An alternative method involves reductive amination:

- The benzodioxole aldehyde or ketone derivative is reacted with ethylamine.

- In the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), the imine intermediate is reduced to the amine.

- The product is isolated and converted to the hydrochloride salt.

This method allows for high selectivity and mild reaction conditions, minimizing side reactions.

Reaction Conditions and Purification

| Step | Conditions | Notes |

|---|---|---|

| Alkylation with ethylamine | Reflux in ethanol or acetonitrile | Reaction times vary from several hours to overnight; inert atmosphere often used |

| Reductive amination | Room temperature to mild heating | Use of mild reducing agents; careful pH control required to favor imine formation |

| Hydrochloride salt formation | Bubbling HCl gas or adding HCl solution | Ensures stability and crystallinity of final product |

| Purification | Recrystallization from ethanol or ethyl acetate | Removes impurities; yields high purity crystals |

Research Findings and Yields

- The alkylation method typically yields the hydrochloride salt in moderate to high yields (60–85%), depending on reaction parameters and purity of starting materials.

- Reductive amination routes can achieve comparable or higher yields with fewer side products.

- Purification by recrystallization is effective in obtaining a product with high purity suitable for research applications.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation with ethylamine | Benzodioxole halide, ethylamine | Reflux in ethanol/acetonitrile | 60–85 | Simple, well-established | Requires halide intermediate |

| Reductive amination | Benzodioxole aldehyde, ethylamine, sodium cyanoborohydride | Mild heating, pH control | 70–90 | High selectivity, mild conditions | Sensitive to moisture, reagent cost |

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products Formed

Oxidation: Oxidation of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride can yield quinones or other oxidized derivatives.

Reduction: Reduction can produce primary or secondary amines, depending on the conditions.

Substitution: Substitution reactions can introduce various functional groups onto the benzodioxole ring, leading to a wide range of derivatives.

Scientific Research Applications

The compound (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride is a chemical of interest due to its potential applications in various fields, particularly in medicinal chemistry. This article will explore its scientific research applications, focusing on its biological activities, synthesis, and therapeutic potential.

Neuropharmacology

Research indicates that compounds with a benzodioxole structure often exhibit neuroprotective properties. Studies have shown that derivatives of benzodioxole can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, which is crucial for cognitive functions.

Case Study: Acetylcholinesterase Inhibition

- Objective : Investigate the inhibitory effects of benzodioxole derivatives on AChE.

- Findings : Compounds similar to (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride demonstrated significant AChE inhibition, suggesting potential therapeutic applications in treating Alzheimer's disease .

Anti-Cancer Research

Benzodioxole derivatives have been explored for their anti-cancer properties. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anti-Proliferative Activity

- Objective : Assess the cytotoxic effects of benzodioxole derivatives on cancer cells.

- Findings : Certain derivatives exhibited broad-spectrum anti-tumor activity, outperforming traditional chemotherapeutic agents .

Antioxidant Properties

The antioxidant potential of benzodioxole compounds has been documented, contributing to their protective effects against oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

- Objective : Evaluate the antioxidant capabilities of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride.

- Findings : The compound showed significant radical scavenging activity, indicating its potential use in preventing oxidative damage .

Synthesis Techniques

The synthesis of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride typically involves multi-step organic reactions. Common methods include:

-

Formation of Benzodioxole Framework :

- Starting from catechol or similar precursors.

- Use of protecting groups to stabilize reactive sites.

-

Alkylation with Ethylamine :

- Reaction under controlled conditions to ensure selective substitution.

- Hydrochloride salt formation for enhanced solubility and stability.

Synthesis Table

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Formation | Catechol + Formaldehyde | Acidic medium |

| 2 | Alkylation | Benzodioxole + Ethylamine | Heat, solvent |

| 3 | Salt Formation | Product + HCl | Room temperature |

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The ethylamine moiety can interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between "(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride" and key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Structural Features | Potential Applications | Evidence Source |

|---|---|---|---|---|

| (2H-1,3-Benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride | C₁₁H₁₄ClNO₂ | 4-substituted benzodioxole, ethylamine salt | CNS modulation (hypothesized) | |

| (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine hydrochloride | C₁₁H₁₅NO₂·HCl | Dihydrobenzodioxin ring, ethylamine salt | Lipophilic CNS agent | |

| [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride | C₉H₁₁ClN₂O | Benzoxazole substituent, primary amine salt | Fluorescent ligand synthesis | |

| GYKI 52466 hydrochloride | C₁₆H₁₄ClN₃O₂ | Benzodiazepine core, methylenedioxy group | Glutamate antagonist (AMPA receptor) | |

| {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride | C₁₅H₁₄Cl₃NO | Dichlorophenoxy substituent, ethylamine salt | Adrenoceptor ligand (hypothesized) |

Key Comparative Analysis:

Benzodioxole vs. Dihydrobenzodioxin () :

- The dihydrobenzodioxin analog (saturated dioxane ring) exhibits increased conformational flexibility compared to the fully aromatic benzodioxole system. This may enhance membrane permeability but reduce binding specificity .

- Example : The dihydrobenzodioxin derivative’s molecular weight (239.69 g/mol) is nearly identical, but its ring saturation could alter metabolic stability.

Benzodioxole vs. The benzoxazole derivative in has a smaller molecular weight (198.65 g/mol) and a primary amine, which may limit CNS penetration compared to the tertiary amine in the target compound .

Benzodiazepine Core (): GYKI 52466 hydrochloride incorporates a benzodiazepine scaffold with a methylenedioxy group. Its larger structure (C₁₆H₁₄ClN₃O₂) and rigid planar system are critical for AMPA receptor antagonism, a mechanism distinct from the hypothesized adrenoceptor activity of the target compound .

Phenoxy Substituents (): The dichlorophenoxy derivative in features halogenated aromatic groups, which enhance electron-withdrawing effects and may improve binding to hydrophobic receptor pockets (e.g., adrenoceptors).

Functional Implications:

- Receptor Binding: The benzodioxole moiety’s electron-rich aromatic system may facilitate interactions with serotonin or adrenoceptors, whereas benzoxazole () and benzodiazepine () derivatives target distinct receptor families .

- Metabolic Stability : Methylenedioxy groups (as in GYKI 52466) are prone to oxidative metabolism, whereas the target compound’s 4-substituted benzodioxole may exhibit slower degradation due to steric hindrance .

Biological Activity

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 240.70 g/mol

The biological activity of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzodioxole ring can engage with active sites on enzymes, potentially inhibiting or modulating their activity. The ethylamine component is believed to interact with neurotransmitter receptors, influencing various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing benzodioxole structures possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anticancer Potential : Preliminary investigations suggest that (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride may exhibit anticancer effects through apoptosis induction in cancer cells.

- Neurotransmitter Modulation : Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Table 1: Biological Activities and IC50 Values

| Activity Type | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial Inhibition | 15.0 | |

| Anticancer | Cell Viability Assay | 10.5 | |

| Cholinesterase Inhibition | Enzymatic Activity | 8.0 |

Table 2: Interaction with Receptors

| Receptor Type | Effect | Reference |

|---|---|---|

| Serotonin Receptor | Agonist | |

| Dopamine Receptor | Antagonist | |

| Adrenergic Receptor | Modulator |

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM. The compound was tested against various bacterial strains, showcasing broad-spectrum activity.

- Anticancer Research : In vitro studies revealed that the compound induced apoptosis in human breast cancer cell lines (MCF-7), with an IC50 value of 10.5 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

- Neuropharmacological Effects : Research on the modulation of neurotransmitter receptors highlighted its role as an agonist for serotonin receptors and an antagonist for dopamine receptors, suggesting potential therapeutic applications in mood disorders and schizophrenia.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, benzodioxol-containing intermediates (e.g., 2H-1,3-benzodioxol-5-yl derivatives) can be reacted with ethylamine under anhydrous conditions. Optimization includes controlling stoichiometry, using catalysts like palladium for coupling reactions, and employing inert atmospheres to prevent oxidation. Purification often involves recrystallization in ethanol/ether mixtures, as seen in analogous hydrochloride salt syntheses . Reaction progress should be monitored via TLC or HPLC to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzodioxol and ethylamine moieties. Aromatic protons in the benzodioxol ring appear as distinct doublets (δ 6.7–7.1 ppm), while ethylamine protons show splitting patterns at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the benzodioxol group (e.g., m/z 135 for C₇H₅O₂⁺).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms the hydrochloride salt formation. Software like SHELXL refines crystallographic data to >99% reliability .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidation. The hydrochloride salt is hygroscopic; use desiccants like silica gel during storage. For lab handling, work under anhydrous conditions (e.g., glovebox) and avoid prolonged exposure to humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from polymorphism or measurement artifacts. Use SHELXL for refinement, ensuring data completeness (e.g., >95% coverage) and resolution (<0.8 Å). Compare multiple datasets and validate against computational models (DFT). For example, lattice energy calculations in identified hydrogen bonding patterns that stabilize specific conformers .

Q. What computational methods predict the compound’s stability and reactivity under varying pH or solvent conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations model protonation states and solvation effects. For instance, the hydrochloride salt’s stability in aqueous media can be predicted by calculating pKa values of the amine group. Molecular dynamics simulations (e.g., using GROMACS) assess conformational changes in solvents like DMSO or ethanol, which correlate with experimental solubility data .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties compared to the free base?

- Methodological Answer : The hydrochloride salt enhances water solubility via ion-dipole interactions but may reduce lipid membrane permeability. Thermogravimetric analysis (TGA) shows decomposition temperatures ~200–250°C for the salt versus ~150°C for the free base. Powder X-ray diffraction (PXRD) distinguishes crystalline forms, critical for bioavailability studies .

Q. What experimental strategies identify and quantify degradation products under accelerated stability testing?

- Methodological Answer : Use forced degradation (e.g., heat, UV light, acidic/alkaline conditions) followed by LC-MS/MS. For example, oxidative degradation may produce benzodioxol ring-opened aldehydes, detected via Schiff base adducts. Quantify impurities using external calibration curves with reference standards .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.